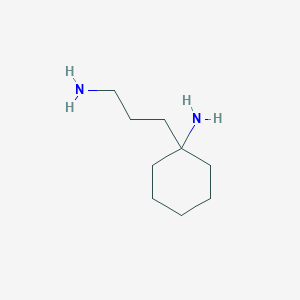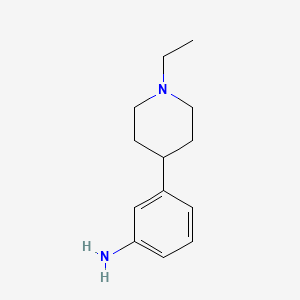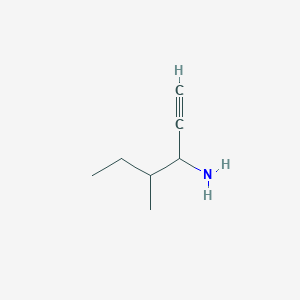
4-Methylhex-1-yn-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylhex-1-yn-3-amine is an organic compound with the molecular formula C7H13N. It is a member of the amine family and contains a triple bond between the first and second carbon atoms, making it an alkyne.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhex-1-yn-3-amine can be achieved through several methods. One common approach involves the alkylation of propargylamine with 2-bromo-2-methylbutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylhex-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond can yield saturated amines using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Wissenschaftliche Forschungsanwendungen
4-Methylhex-1-yn-3-amine has several scientific research applications:
Synthetic Chemistry: It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Environmental Science: Amine-functionalized materials derived from this compound are used in water treatment technologies for the adsorption of pollutants.
Advanced Materials: The compound is utilized in the development of advanced materials with specific properties, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 4-Methylhex-1-yn-3-amine involves its interaction with molecular targets through its amine and alkyne functional groups. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and exert its effects in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylhex-1-yn-3-amine
- 5-Methylhex-1-yn-3-amine
- Hex-1-yn-3-amine
Uniqueness
4-Methylhex-1-yn-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the fourth position enhances its reactivity and potential for forming diverse chemical derivatives compared to its analogs.
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
4-methylhex-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-4-6(3)7(8)5-2/h2,6-7H,4,8H2,1,3H3 |
InChI-Schlüssel |
VOCRJRSSMUVEOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C#C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
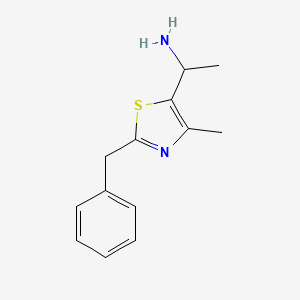
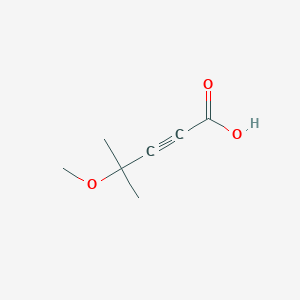
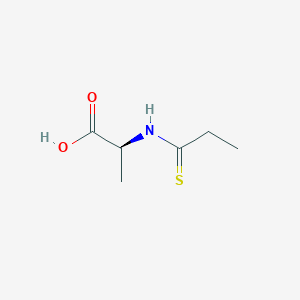
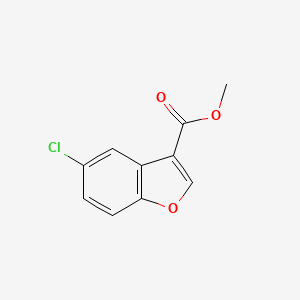
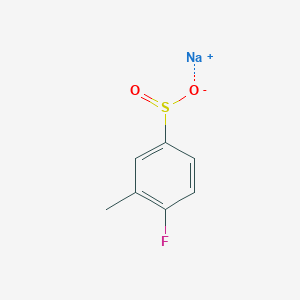
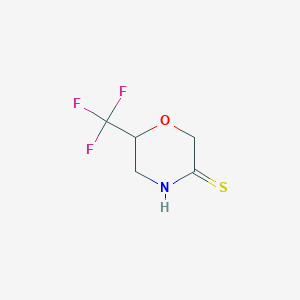
methanol](/img/structure/B13154491.png)
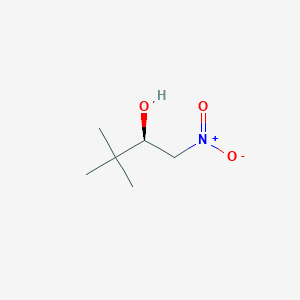
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
